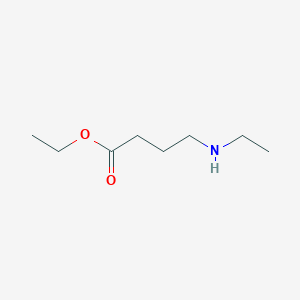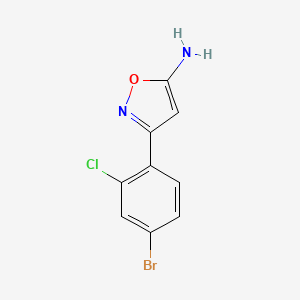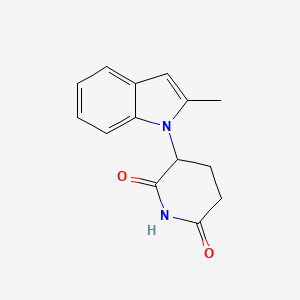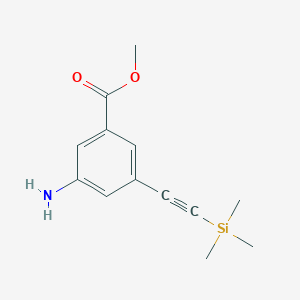
2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxy-3-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Procurement of high-purity starting materials.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.
Purification: Use of techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of 2-Amino-3-oxo-3-(4-methoxy-3-methylphenyl)propanoic acid.
Reduction: Formation of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propylamine.
Substitution: Formation of 2-Amino-3-hydroxy-3-(4-hydroxy-3-methylphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the methyl group on the phenyl ring.
2-Amino-3-hydroxy-3-(4-methylphenyl)propanoic acid: Lacks the methoxy group on the phenyl ring.
2-Amino-3-hydroxy-3-phenylpropanoic acid: Lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-6-5-7(3-4-8(6)16-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
BRMVGWDPJIJYDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C(C(=O)O)N)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)

![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)




